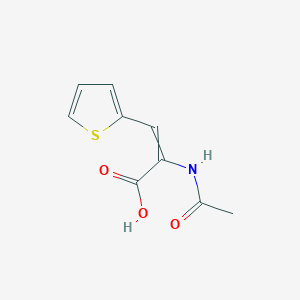

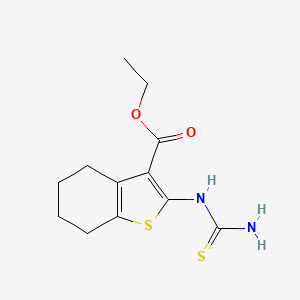

3-(2-氨基-1,3-噻唑-4-基)丙酸甲酯

描述

Synthesis Analysis

The synthesis of methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate and related thiazole derivatives involves multiple-step synthetic procedures. For instance, the synthesis and antiproliferative activity investigation of certain thiazole derivatives aimed at exploring their cytotoxic properties, revealing potential inhibitory effects on DNA gyrase-ATPase activity (Yurttaş, Evren, & Özkay, 2022). Another study demonstrated the use of 1,3-dibromo-1,1-difluoro-2-propanone as a new synthon for preparing thiazoles, highlighting the versatility of synthons in thiazole synthesis (Colella et al., 2018).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate, often features complex geometries and stereochemistry. For instance, an analysis of racemic methyl 2-(4-methyl-2-thioxo-2,3-dihydrothiazol-3-yloxy)propanoate revealed distinct stereochemical relations, characterized by distorted heterocyclic rings and enantiomorphic N-alkoxy substituents (Hartung, Schwarz, Svoboda, & Fuess, 2003).

Chemical Reactions and Properties

Thiazole derivatives undergo various chemical reactions, contributing to their wide range of chemical properties. For example, the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with nucleophiles lead to the formation of acyclic and heterocyclic compounds, showcasing the reactivity of these molecules with different nucleophiles (Sokolov & Aksinenko, 2010).

Physical Properties Analysis

The physical properties of methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate and similar compounds are determined using various analytical and spectroscopic techniques. The synthesis, structural, and UV studies of uracil derivatives provided insights into the crystal structures and thermal stabilities of these compounds, contributing to our understanding of their physical properties (Yao, Yi, Zhou, & Xiong, 2013).

科学研究应用

抗菌活性

噻唑衍生物,包括3-(2-氨基-1,3-噻唑-4-基)丙酸甲酯,已被发现具有显著的抗菌性能。这些化合物可以被合成和修饰以增强它们对各种微生物菌株的功效。 噻唑部分的存在有助于该化合物抑制细菌和其他病原体的生长 .

抗癌活性

噻唑环是许多抗癌剂的常见特征。研究表明,噻唑结构的修饰可以导致具有强效抗肿瘤特性的新分子的开发。 这包括干扰细胞分裂和诱导癌细胞凋亡的能力 .

抗阿尔茨海默病活性

噻唑化合物因其在治疗阿尔茨海默病中的潜在作用而被研究。 它们与阿尔茨海默病相关生物靶标相互作用的能力为开发新的治疗剂提供了有希望的途径 .

抗高血压活性

一些噻唑衍生物表现出抗高血压活性,这对控制高血压至关重要。 这些化合物的结构特征可以优化以改善它们与负责调节血压的生物系统的相互作用 .

抗氧化性能

噻唑衍生物因其抗氧化性能而被评估,这些性能对于保护机体免受氧化应激至关重要。 某些合成的噻唑化合物已显示出强大的抗氧化活性,这可能有助于预防或治疗与氧化损伤相关的疾病 .

抗真菌活性

噻唑衍生物的抗真菌活性使其在开发治疗真菌感染的新方法中具有价值。 这些化合物可以被设计为靶向特定的真菌病原体,提供现有的抗真菌药物的替代方案 .

安全和危害

作用机制

Target of Action

Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate is a compound that belongs to the thiazole family . Thiazoles are known to have diverse biological activities . .

Mode of Action

Thiazole derivatives have been reported to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to play a role in the regulation of central inflammation and can also be used to control the brain inflammation process .

Result of Action

Thiazole derivatives have been reported to show significant analgesic and anti-inflammatory activities .

属性

IUPAC Name |

methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-12-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDGXHZFNYKFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354725 | |

| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436099-75-1 | |

| Record name | methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Benzyl-5-methyl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269600.png)

![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)

![1-[4-(Piperidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B1269625.png)

![3-Amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269626.png)